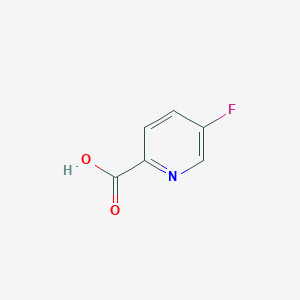
4-Deoxy-D-glucose
Vue d'ensemble
Description
4-Deoxy-D-glucose is an organic compound that belongs to the class of hexoses . These are monosaccharides in which the sugar unit is a six-carbon containing moiety . Its molecular formula is C6H12O5 .
Synthesis Analysis
The biosynthesis of the pseudotetrasaccharide acarbose involves dTDP-4-amino-4,6-dideoxy-D-glucose (3), which is prepared from galactose in 16 steps . After initial protecting-group manipulations, the 6-position of galactose is deoxygenated by hydride displacement of a tosylate .
Molecular Structure Analysis
4-Deoxy-D-glucose has a hydroxy group and a methyl group attached to the 4th carbon atom . The hydroxy group on the 4th carbon atom can act as a nucleophile and react with electrophilic groups such as ketones or alcohols .
Chemical Reactions Analysis
4-Deoxy-D-glucose is used in the synthesis of glycosides . It can also be used in the synthesis of glucose-capped gold nanoparticles . In the glucose metabolism pathway of S. solfataricus, the first enzyme glucose dehydrogenase and the third enzyme 2-keto-3-deoxygluconate aldolase also show the catalytic activity for pentose .
Physical And Chemical Properties Analysis
4-Deoxy-D-glucose is a neutral, odorless chemical . Its molecular weight is 164.16 g/mol .
Applications De Recherche Scientifique
Carbohydrate Deoxygenation and Glycosidation
Deoxy sugars, including 4-Deoxy-D-glucose, are an important class of carbohydrates involved in multiple biological processes . They are present in various antibiotics, antimicrobials, and therapeutic agents, where deoxygenated units are recognized as responsible for biological roles, such as adhesion or great affinity to receptors, or improved efficacy . Deoxy sugars are useful for carrying out specific studies for enzymes like glycosidases and glycosyltransferases .
Synthesis of Gold Nanoparticles
4-Deoxy-D-glucose can be used to cap gold nanoparticles (AuNps) for biomedical applications . The study shows that 2DG-AuNps is a better candidate for theranostic application .
Plant Science Applications
In plant science, 4-Deoxy-D-glucose can be used to increase the translocation of [18F]-radioactivity, which can be attributed to the high osmotic pressure and ionic strength of the applied FDG and glucose mixture solution .
Synthesis of Magnetic Nanoparticles
4-Deoxy-D-glucose can be used to coat Fe3O4 magnetic nanoparticles (MNPs) for biomedical applications . The study shows that the Pt (IV) prodrug loaded on 2-deoxy-D-glucose functionalized over silica coated Fe3O4 MNPs exhibited potency as evidenced from the cytotoxicity evaluation against MCF-7 human breast cancer cell lines .
Inhibition of Hexokinase
4-Deoxy-D-glucose is reported to be an indirect inhibitor of hexokinase . This property can be used in various research applications, particularly in the field of biochemistry and molecular biology .
Reduction of Doxorubicin-Induced Apoptosis
4-Deoxy-D-glucose has been reported to reduce the incidence of doxorubicin-induced apoptosis . This property makes it a potential candidate for research in cancer therapy .
Safety And Hazards
When handling 4-Deoxy-D-glucose, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Carbohydrates have three typical characteristics: high density of functional groups (e.g., hydroxyl), diversity of structures based on different configuration, and ideal biocompatibility as they are ubiquitous in the body . Five potential directions need to be focused on, namely, pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .
Propriétés
IUPAC Name |
(2R,3S,5S)-2,3,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h3-7,9-11H,1-2H2/t4-,5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJOXJBNQDZEBI-ZLUOBGJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(C(C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)O)[C@@H]([C@H](C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80993648 | |
| Record name | 4-Deoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80993648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Deoxy-D-glucose | |
CAS RN |
7286-46-6 | |
| Record name | 4-Deoxy-D-xylo-hexose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007286466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Deoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80993648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-Deoxy-D-glucose has the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol. While the provided papers don't explicitly detail spectroscopic data, 19F NMR spectroscopy has been employed to study the anomerization of fluorinated glucose analogs, including 4-fluoro-4-deoxy-D-glucose. [] This technique is valuable for analyzing the dynamic equilibrium between α- and β-anomers of these sugar derivatives.
A: Studies using yeast UDP-Glc:glucose-6-phosphate 1-glucosyl transferase reveal that hydroxyl groups at positions C-2, C-3, C-4, and C-6 of glucose are not essential for substrate recognition. [] The enzyme exhibits varying affinities and incorporation rates for deoxy-glucose analogs, with 4-deoxy-D-glucose showing reduced affinity compared to D-glucose. [] This suggests that the C-4 hydroxyl group plays a role in binding affinity and activity. Additionally, research on myo-inositol uptake inhibition by glucose analogs highlights the importance of the trans-diol configuration on carbons 2 and 3 of D-glucose. [] Replacing either of these hydroxyl groups with fluorine abolishes the inhibitory activity, indicating their crucial role in target interaction. []
A: While the provided research doesn't directly compare 4-Deoxy-D-glucose with alternatives, several deoxy-glucose analogs have been synthesized and investigated. [, ] These include 2-deoxy-D-glucose, 3-deoxy-D-glucose, 5-deoxy-D-glucose, and 6-deoxy-D-glucose. [, ] The specific applications and properties of each analog can differ, prompting further research to evaluate their suitability as alternatives to 4-Deoxy-D-glucose.
A: The provided research primarily focuses on the synthesis and chemical properties of 4-Deoxy-D-glucose and its derivatives. While its potential as an anti-glycolytic agent is acknowledged [], the papers do not delve into specific cell-based assays, animal models, or clinical trials.
A: Early research on 4-Deoxy-D-glucose focused on its synthesis and chemical characterization. [, , ] This laid the foundation for understanding its structure and reactivity. Subsequent investigations explored its potential as a glucose analog and its impact on biological systems. [, , , ] The development of fluorinated glucose analogs like 4-fluoro-4-deoxy-D-glucose and their study using NMR spectroscopy marked a significant milestone in understanding the dynamic behavior and interactions of these molecules. []
A: The study of 4-Deoxy-D-glucose bridges chemistry, biochemistry, and potentially medicine. Its role as a glucose analog makes it relevant to understanding carbohydrate metabolism and developing therapeutic strategies for diseases like cancer [] where glycolysis is often upregulated. The use of sophisticated analytical techniques like NMR spectroscopy [] further highlights the interdisciplinary nature of this research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




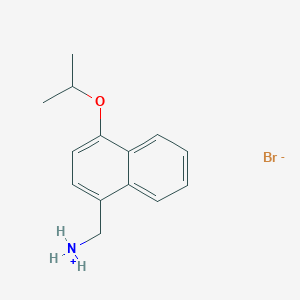
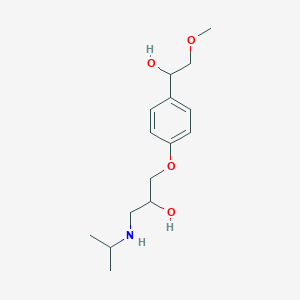
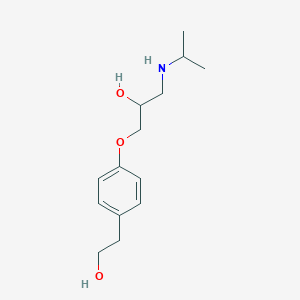

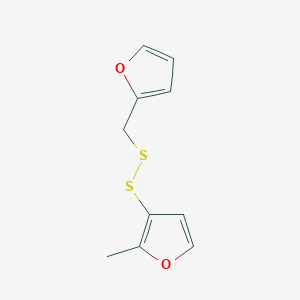
![2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one](/img/structure/B22167.png)
![5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide](/img/structure/B22172.png)
![(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one](/img/structure/B22173.png)
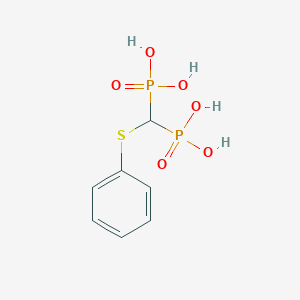
![(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide](/img/structure/B22179.png)
